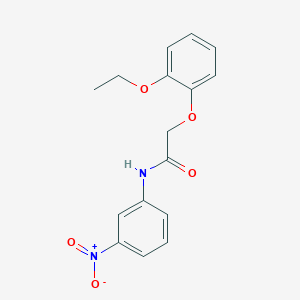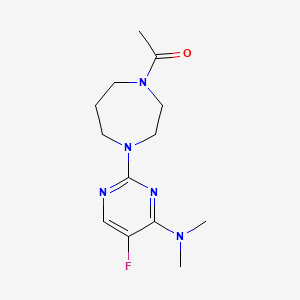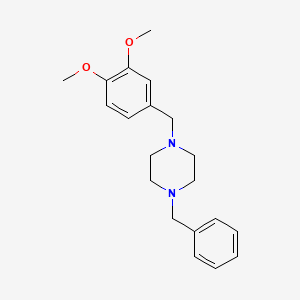![molecular formula C15H18N2OS B5626637 4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)
4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Research on the synthesis of thiophene carboxamide derivatives, including compounds similar to "4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide," involves complex reactions that yield biologically active molecules. One study describes the synthesis of thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. These compounds were synthesized through reactions that emphasize the structural specificity and functional groups essential for biological activity, highlighting the intricate steps involved in obtaining such molecules (Vasu et al., 2003).
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives has been analyzed through various spectroscopic and crystallographic methods. Studies reveal the importance of the arrangement of functional groups and the overall molecular conformation. For instance, the molecular and crystal structure of related compounds indicates the significance of intramolecular hydrogen bonding and the orientation of substituent groups in determining stability and reactivity (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of thiophene carboxamide derivatives are influenced by their molecular structure. For example, reactions involving thiophene carboxamide derivatives with various reagents can lead to the synthesis of compounds with different biological activities. The reactivity patterns offer insights into the electrophilic and nucleophilic sites within the molecule, guiding the design of new derivatives with tailored properties (Ali et al., 2019).
Physical Properties Analysis
The physical properties of thiophene carboxamide derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can affect the compound's stability, formulation, and biological activity. Research in this area focuses on characterizing these properties through experimental analysis and theoretical calculations (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the potential applications of thiophene carboxamide derivatives. Studies employing computational and experimental techniques have provided insights into the electron distribution, potential reactive sites, and interaction mechanisms with biological molecules. These analyses are essential for developing new compounds with desired biological activities (Kurian et al., 2013).
作用机制
The mechanism of action of “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” would depend on its specific biological targets. Many thiophene derivatives are known to have biological activity, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
安全和危害
未来方向
Future research on “4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide” and related compounds could focus on exploring their potential biological activities and developing efficient methods for their synthesis. This could lead to the discovery of new drugs with improved efficacy and safety profiles .
属性
IUPAC Name |
4-[3-[1-(dimethylamino)ethyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(17(2)3)11-5-4-6-12(7-11)13-8-14(15(16)18)19-9-13/h4-10H,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRWVCNDHURRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CSC(=C2)C(=O)N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-3-isopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5626565.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5626570.png)

![2-cyclohexyl-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5626579.png)
![5,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5626580.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
![3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5626608.png)
![2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626609.png)
![(4S)-3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5626617.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)

